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Compound of Interest

Compound Name:
3-Chloro-2-(2-

methylpropoxy)aniline

CAS No.: 130566-35-7

Cat. No.: B3097243 Get Quote

Executive Summary
3-Chloro-2-methylaniline (CAS: 87-60-5), also known as 2-amino-6-chlorotoluene, is a critical

intermediate in the synthesis of agrochemicals, azo dyes, and pharmaceuticals.[1][2][3][4] Its

structural integrity is defined by the specific regiochemistry of the chloro and methyl

substituents relative to the amine.[1][5]

This guide provides a definitive spectroscopic analysis of 3-Chloro-2-methylaniline. Unlike

generic data sheets, this document focuses on the causality of spectral features—explaining

why signals appear where they do based on electronic shielding, coupling constants (

), and solvent interactions.[1][5] The protocols detailed below are designed to serve as a self-
validating quality control system for researchers in drug development and synthesis.

Molecular Context & Analytical Strategy
The Regioisomer Challenge
In the synthesis of substituted anilines, regioisomers (e.g., 4-chloro-2-methylaniline) are

common impurities.[1] 1H NMR is the primary tool for distinguishing these isomers based on

the splitting patterns of the aromatic protons.[1][5]

Target Molecule: 3-Chloro-2-methylaniline[1][2][3][4]
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Symmetry: Asymmetric trisubstituted benzene.[1][5]

Key Diagnostic: The aromatic region must display a specific 3-spin system (AMX or ABC)

corresponding to protons at positions 4, 5, and 6.[1][5]

Analytical Workflow
The following diagram outlines the logical flow for validating this compound, from sample

preparation to final assignment.
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Figure 1: Standardized workflow for spectroscopic validation of small molecule intermediates.

Experimental Protocols
Solvent Selection: The "Amine Problem"
The choice of solvent is critical for observing the amino (-NH

) protons.[1]

Chloroform-d (CDCl

): The standard choice for carbon backbone analysis.[1][5] However, amine protons often
appear as broad, exchange-broadened singlets due to rapid proton exchange.[1][5]

DMSO-d

: Recommended for definitive characterization. The high polarity and hydrogen-bonding
capability of DMSO slow down the proton exchange rate, often resolving the -NH

signal into a sharp singlet or even allowing observation of coupling to adjacent protons
(though rare in anilines).[1]
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Preparation Method (Standard)
Mass: Weigh 10–15 mg of 3-Chloro-2-methylaniline.

Solvation: Dissolve in 0.6 mL of CDCl

(containing 0.03% TMS as internal standard).

Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a glass

wool plug into the NMR tube.[1][5]

Acquisition Parameters:

Pulse Angle: 30° (maximizes signal-to-noise for quick scans).[1]

Relaxation Delay (D1): Set to

5 seconds for quantitative integration (qNMR), specifically to allow the methyl protons (

s) to fully relax.

1H NMR Analysis (Proton Spectroscopy)
Spectral Assignments (CDCl )
The 1H NMR spectrum is characterized by three distinct regions: the aliphatic methyl, the

exchangeable amine, and the aromatic zone.[5]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

2.20 Singlet (s) 3H
-CH

(C2)

Methyl group

attached to the

aromatic ring.[1]

Slightly

deshielded by

the ring current

but shielded

relative to O-Me.

[1][5]

3.57 - 3.70
Broad Singlet

(bs)
2H

-NH

(C1)

Exchangeable

protons.[1][5]

Chemical shift is

highly

concentration

and temperature

dependent.[1][5]

6.55 Doublet (d) 1H Ar-H (C6)

Ortho to -NH

. The amine

group is a strong

electron donor

(+M effect),

significantly

shielding the

ortho and para

positions.[1] This

is the most

upfield aromatic

signal.[1][5]

6.78 Triplet (t) / dd 1H Ar-H (C5) Meta to -NH

. Located
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between C4 and

C6.[1][5] It

couples to both

H4 and H6 (

Hz), appearing

as a pseudo-

triplet.[1][5]

6.93 Doublet (d) 1H Ar-H (C4)

Ortho to -Cl.

Chlorine is

electron-

withdrawing (-I

effect),

deshielding this

proton relative to

H6.[1]

Coupling Logic (The "Fingerprint")
The aromatic region (6.5 – 7.0 ppm) validates the substitution pattern.[5] We observe a 1,2,3-

trisubstituted benzene pattern.[1][5]

H5 (C5-H): This proton has two neighbors (H4 and H6).[1][5] It typically exhibits a triplet-like

structure (doublet of doublets with similar

values).[1][5]

H4 & H6: These have only one ortho neighbor (H5).[1][5] They appear as doublets.

Differentiation: H6 is upfield (6.55 ppm) due to the electron-donating amine.[1][5] H4 is

downfield (6.93 ppm) due to the electron-withdrawing chlorine.[1][5]
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Figure 2: Coupling network and electronic substituent effects determining chemical shifts.[1]

13C NMR Analysis (Carbon Spectroscopy)
Theoretical vs. Experimental Expectations
Carbon NMR provides the skeleton of the molecule.[1][5] For 3-chloro-2-methylaniline, we

expect 7 distinct signals.
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Carbon Type
Expected Shift (

)
Assignment Reasoning

Aliphatic 13.0 - 18.0 -CH Typical benzylic

methyl group.[1][5]

Aromatic CH 113.5 C6
Ortho to -NH

(Shielded).[1][5]

Aromatic CH 119.0 C4
Para to -NH

, Ortho to -Cl.[1][5]

Aromatic C_q 122.0 C2

Quaternary.[1][5]

Attached to Methyl.[1]

[5]

Aromatic CH 126.0 - 128.0 C5
Meta to substituents,

least perturbed.[1][5]

Aromatic C_q 134.0 C3

Quaternary.[1][5]

Attached to Chlorine

(Deshielded).[1][5]

Aromatic C_q 145.0 - 148.0 C1

Quaternary.[1][5]

Attached to Amine

(Highly Deshielded).

[1][5]

Mechanistic Insight[1]
The C1 Signal (145+ ppm): The carbon directly attached to the nitrogen is significantly

deshielded due to the electronegativity of nitrogen.[1][5] This is often the most downfield

peak in the spectrum.[5]

The C6 Signal (~113 ppm): This carbon is ortho to the amino group.[1][5] The lone pair on

the nitrogen donates electron density into the ring (resonance), increasing electron density at

the ortho/para positions.[5] Higher electron density = more shielding = lower ppm.[1][5]
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Quality Control & Troubleshooting
Common Impurities[1][2]

Water (H

O): In CDCl

, water appears around 1.56 ppm.[1][5] In DMSO-d

, it appears at 3.33 ppm.[1][5] High water content can broaden the exchangeable -NH

peak.[1][5]

Regioisomers: If you observe small "shadow" doublets in the aromatic region (e.g., at 6.60 or

7.00 ppm) that integrate to <5%, your sample likely contains 4-chloro-2-methylaniline or 5-

chloro-2-methylaniline.[1]

Oxidation: Anilines oxidize easily.[1][5] Darkening of the sample usually correlates with the

appearance of broad baseline humps in the aromatic region.[1][5]

Safety Note
Methemoglobinemia Risk: 3-Chloro-2-methylaniline is toxic.[1][5] It can induce

methemoglobinemia (oxidation of hemoglobin).[1][5] All sample preparation must occur within a

fume hood, and double-gloving (nitrile) is recommended to prevent skin absorption.[1][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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